(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride
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Overview
Description
(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.
Methoxylation: Introduction of the methoxy group at the appropriate position using reagents such as methanol and a suitable catalyst.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and purification methods to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids or ethers.
Scientific Research Applications
(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Biochemistry: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Organic Synthesis: Utilized as a chiral auxiliary or intermediate in the synthesis of complex organic molecules.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-Amino-4-hydroxypentanoic acid;hydrochloride
- (3R,4R)-3-Amino-4-ethoxypentanoic acid;hydrochloride
- (3R,4R)-3-Amino-4-propoxypentanoic acid;hydrochloride
Uniqueness
(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and as a research tool in studying enzyme mechanisms and metabolic pathways.
Properties
IUPAC Name |
(3R,4R)-3-amino-4-methoxypentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(10-2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPZPOXENHKTCI-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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